molecular formula C16H14Cl2O B1430790 4-(3,4-Dichlorostyryl)-2,6-dimethylphenol CAS No. 125722-15-8

4-(3,4-Dichlorostyryl)-2,6-dimethylphenol

Cat. No. B1430790
M. Wt: 293.2 g/mol
InChI Key: XGRLKQOXIRQCDR-ONEGZZNKSA-N
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Description

The compound “4-(3,4-Dichlorostyryl)-2,6-dimethylphenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), a styryl group (a benzene ring with a vinyl group), and two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the styryl and phenol groups), the vinyl group (a carbon-carbon double bond), and the chlorine atoms. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenol group, the vinyl group, and the chlorine atoms. Phenols are known to undergo reactions such as acid-base and electrophilic aromatic substitution. Vinyl groups can participate in addition reactions, and chlorine atoms can be replaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the presence of polar groups (like the hydroxyl group in phenol), the aromatic rings, and the chlorine atoms .

Safety And Hazards

As with any chemical compound, handling “4-(3,4-Dichlorostyryl)-2,6-dimethylphenol” would require appropriate safety measures. The presence of the phenol group and the chlorine atoms could potentially make this compound hazardous, as phenols are often corrosive and halogenated compounds can be toxic .

Future Directions

The potential applications and future research directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-10-7-13(8-11(2)16(10)19)4-3-12-5-6-14(17)15(18)9-12/h3-9,19H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRLKQOXIRQCDR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorostyryl)-2,6-dimethylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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